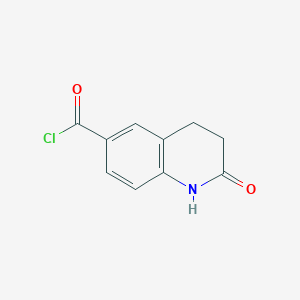

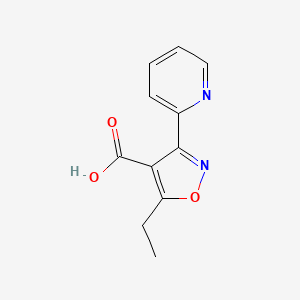

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid

Übersicht

Beschreibung

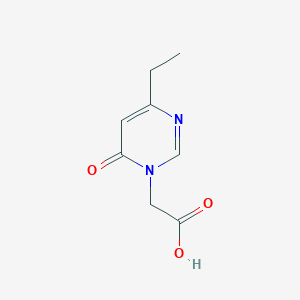

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C11H10N2O3. Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid, is significant as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions. For instance, most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . There are also metal-free synthetic routes being developed .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

Isoxazole rings, such as those found in 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid, are prevalent in drug compounds due to their pharmacological properties . This compound can serve as a crucial moiety in the development of new drugs, offering a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Its structural similarity to pyridine makes it a valuable scaffold for designing molecules that can interact with various biological targets.

Metal-Free Synthetic Routes

The isoxazole ring system is a significant scaffold in medicinal chemistry, and developing metal-free synthetic routes for such compounds is of great interest . 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid can be synthesized through eco-friendly strategies that avoid the use of heavy metals, reducing toxicity and environmental impact.

Anticancer Research

Functionalized isoxazole scaffolds show promise in anticancer research. The compound could potentially act as an HDAC inhibitor, which is a class of compounds known to have therapeutic effects against cancer .

Antibacterial and Antimicrobial Activity

Isoxazole derivatives are known for their antibacterial and antimicrobial properties. As such, 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid could be explored for its efficacy against various bacterial and microbial strains, contributing to the field of infectious diseases .

Anti-Inflammatory Applications

The anti-inflammatory potential of isoxazole derivatives makes them candidates for the treatment of chronic inflammatory diseases. Research into the anti-inflammatory profile of such compounds could lead to the development of new treatments for conditions like arthritis and asthma .

Neurological Disorders

Compounds containing the isoxazole ring have been found in drugs acting on the central nervous system, such as muscimol, which is a GABAA receptor agonist . This suggests that 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid could be investigated for potential applications in treating neurological disorders.

Zukünftige Richtungen

The future directions in the field of isoxazole derivatives include the development of new eco-friendly synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This is due to the significant role of isoxazole in drug discovery .

Wirkmechanismus

Target of Action

The primary targets of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid are yet to be identified. These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

The mode of action of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid Isoxazoles are generally synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two mechanisms have been proposed for this reaction: a pericyclic cycloaddition reaction via a concerted mechanism and a step-by-step mechanism through diradical intermediate formation .

Biochemical Pathways

The biochemical pathways affected by 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid Isoxazoles are known to be involved in various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid . For instance, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . This suggests that light exposure could potentially affect the stability and efficacy of the compound.

Eigenschaften

IUPAC Name |

5-ethyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-5-3-4-6-12-7/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWDKVZIUXBCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)

![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)

![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)

![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)